N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-tosylpiperidine-4-carboxamide
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Overview
Description
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-tosylpiperidine-4-carboxamide: is a complex organic compound featuring a benzimidazole moiety, a phenyl group, and a tosylated piperidine carboxamide structure
Mechanism of Action
Target of action
The compound contains a benzimidazole moiety, which is known to interact with a variety of biological targets. For instance, benzimidazole derivatives have been reported to have antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity . .
Mode of action
The mode of action of a compound depends on its specific biological target. Benzimidazole derivatives, for example, can inhibit proton pumps by binding to the H+/K+ ATPase enzyme, thereby reducing stomach acid secretion . Without specific information on the target of “N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-tosylpiperidine-4-carboxamide”, it’s difficult to provide a detailed explanation of its mode of action.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the route of administration. Benzimidazole derivatives are generally well absorbed and widely distributed in the body . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-tosylpiperidine-4-carboxamide typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Attachment of the Phenyl Group: The phenyl group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.
Formation of the Piperidine Ring: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.
Tosylation: The piperidine ring is tosylated using tosyl chloride in the presence of a base like pyridine.
Final Coupling: The benzimidazole-phenyl moiety is coupled with the tosylated piperidine carboxamide under suitable conditions, often involving peptide coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for certain steps, solvent recycling, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can occur at the carboxamide group, typically using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced carboxamide derivatives.
Substitution: Nitrated or halogenated aromatic derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Medicine
In medicine, this compound is being investigated for its potential therapeutic effects. Its structure suggests it could act as an anti-inflammatory, anticancer, or antimicrobial agent, although further research is needed to confirm these activities.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-piperidinecarboxamide: Lacks the tosyl group, which may reduce its binding affinity and specificity.
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-tosylpiperidine-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide, potentially altering its solubility and reactivity.
Uniqueness
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-tosylpiperidine-4-carboxamide is unique due to the combination of the benzimidazole moiety, the tosylated piperidine ring, and the carboxamide group. This combination provides a distinct set of chemical and biological properties that are not found in other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features
Properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O3S/c1-18-6-12-22(13-7-18)34(32,33)30-16-14-20(15-17-30)26(31)27-21-10-8-19(9-11-21)25-28-23-4-2-3-5-24(23)29-25/h2-13,20H,14-17H2,1H3,(H,27,31)(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSGRKGHRPLAJAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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